molecular formula C12H13FO B3284426 3-(4-Fluorophenyl)cyclohexanone CAS No. 78494-26-5

3-(4-Fluorophenyl)cyclohexanone

Cat. No.: B3284426
CAS No.: 78494-26-5
M. Wt: 192.23 g/mol
InChI Key: ACJABDUOKFETPL-UHFFFAOYSA-N
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Description

Significance of Cyclohexanone (B45756) Frameworks in Organic Chemistry

The cyclohexanone framework is a fundamental and versatile scaffold in organic chemistry. nih.gov It is a six-carbon cyclic molecule featuring a ketone functional group. nih.govmdpi.com This structural motif is not only prevalent in numerous natural products but also serves as a key intermediate in a multitude of synthetic pathways. Millions of tonnes of cyclohexanone are produced annually, primarily as a precursor in the industrial synthesis of nylon. nih.gov

The reactivity of the cyclohexanone ring is multifaceted. The carbonyl group can undergo a wide array of nucleophilic addition reactions, while the adjacent α-carbons can be deprotonated to form enolates, which are powerful nucleophiles in their own right. researchgate.net This allows for the formation of new carbon-carbon bonds at positions alpha to the carbonyl group. Furthermore, the cyclic structure provides a platform for stereochemical control, influencing the spatial arrangement of substituents. Common reactions involving the cyclohexanone core include aldol (B89426) condensations, Michael additions, and various alkylation and acylation reactions. researchgate.netnih.gov These transformations are instrumental in constructing complex polycyclic and heterocyclic systems.

Table 1: General Properties of Cyclohexanone

PropertyValue
Chemical FormulaC₆H₁₀O
Molar Mass98.15 g/mol
AppearanceColorless liquid
Boiling Point155.65 °C
Solubility in waterSlightly soluble

This data is for the parent compound, cyclohexanone. nih.gov

Role of Fluorine Substitution in Aromatic Systems and its Impact on Chemical Properties

The introduction of a fluorine atom onto an aromatic ring dramatically alters the molecule's physical and chemical properties. Fluorine is the most electronegative element, and its presence exerts a strong inductive electron-withdrawing effect. This electronic perturbation can significantly influence the reactivity of the aromatic ring and other functional groups within the molecule.

One of the key impacts of fluorination is the enhancement of metabolic stability in drug molecules. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. Furthermore, fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. The strategic placement of fluorine can also be used to block sites of metabolic oxidation.

From a reactivity standpoint, the electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, stabilizing the intermediate Meisenheimer complex. ontosight.ai This altered reactivity provides synthetic chemists with unique strategies for functionalizing aromatic rings.

Scope of Academic Research on Fluorophenylcyclohexanones and Related Structures

Academic research into fluorophenylcyclohexanones and their structural analogs is driven by their potential as intermediates in the synthesis of biologically active compounds and advanced materials. While comprehensive studies dedicated solely to 3-(4-Fluorophenyl)cyclohexanone are not extensively documented in publicly available literature, research on closely related structures provides insight into the potential applications and synthetic methodologies for this class of compounds.

Research often focuses on the development of stereoselective methods for the synthesis of 3-aryl-cyclohexanones. nih.gov Techniques such as catalytic asymmetric Michael additions are commonly employed to control the stereochemistry at the newly formed chiral centers. nih.gov The resulting enantiomerically enriched products are valuable precursors for the synthesis of complex target molecules.

Furthermore, fluorinated aromatic moieties are of significant interest in medicinal chemistry. Studies on compounds containing a 4-fluorophenyl group often explore their potential as therapeutic agents, for example, in the development of ligands for dopamine (B1211576) and serotonin (B10506) transporters. nih.gov The presence of the fluorophenyl group in a cyclohexanone scaffold, as in this compound, presents a molecule with potential for biological screening and as a building block in drug discovery programs. The synthesis of related compounds, such as 4-(p-fluorophenyl)-3-cyclohexen-1-one, has been reported, indicating an interest in this structural motif for further chemical elaboration. researchgate.net

Table 2: Chemical Data for this compound

PropertyValue
CAS Number78494-26-5
Molecular FormulaC₁₂H₁₃FO
Molecular Weight192.23 g/mol
SynonymsCyclohexanone, 3-(4-fluorophenyl)-

Data sourced from chemical supplier databases. acs.orgresearchgate.net

Properties

IUPAC Name

3-(4-fluorophenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJABDUOKFETPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Fluorophenyl Cyclohexanone and Analogues

Direct Synthesis Approaches to Fluorophenylcyclohexanones

Direct methods for synthesizing fluorophenyl-substituted cyclohexanones often involve the formation of carbon-carbon bonds to attach the fluorophenyl group to a pre-existing or simultaneously formed cyclohexanone (B45756) ring.

The Claisen-Schmidt condensation, a base-catalyzed reaction, is a classical and widely used method for synthesizing α,β-unsaturated ketones. taylorandfrancis.com This reaction can be adapted to synthesize precursors for 3-(4-Fluorophenyl)cyclohexanone. The condensation of 4-fluorobenzaldehyde (B137897) with cyclohexanone in the presence of a base, such as sodium hydroxide (B78521), leads to the formation of 2-(4-fluorobenzylidene)cyclohexanone. researchgate.net Subsequent reduction of the double bond would yield the target molecule. The reaction mechanism involves the deprotonation of the α-carbon of cyclohexanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. magritek.com Dehydration of the resulting β-hydroxy ketone readily occurs to produce the conjugated system. magritek.com

In some cases, the reaction between an acetophenone (B1666503) derivative and a substituted benzaldehyde (B42025), like 4-nitrobenzaldehyde, may not yield the expected chalcone (B49325) but instead an aldol (B89426) addition product, depending on the reaction conditions. jocpr.com The use of solid base catalysts, such as mixed oxides derived from layered double hydroxides (LDHs), has been explored for the condensation of cyclohexanol (B46403) and benzaldehyde to produce 2,6-dibenzylidene-cyclohexanone in a one-pot reaction involving initial dehydrogenation of the alcohol. mdpi.com

Table 1: Examples of Claisen-Schmidt Condensation for Arylidene Cyclohexanone Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProductReference
CyclohexanoneBenzaldehydeMixed Oxides (M2+MgAlO)2,6-dibenzylidene-cyclohexanone mdpi.com
4-FluorobenzaldehydeAcetoneSodium Hydroxide/Ethanol4-(4-fluorophenyl)-3-buten-2-one magritek.commagritek.com
CyclohexanoneBenzaldehydeTetramethylammonium hydroxide (TMAH)2,6-dibenzylidenecyclohexanone researchgate.net

This table is interactive. Click on the headers to sort.

The Michael reaction, or Michael addition, is a fundamental method for forming carbon-carbon bonds through the nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound. youtube.com This strategy is central to the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. wikipedia.orgmasterorganicchemistry.com

The Robinson annulation typically uses a ketone and methyl vinyl ketone to produce a cyclohexenone derivative. wikipedia.org For the synthesis of a 3-arylcyclohexanone, a variant of this reaction could be envisioned where a suitable fluorophenyl-containing Michael acceptor is used. The process begins with the Michael addition to form a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to form the six-membered ring. masterorganicchemistry.comlibretexts.orglibretexts.org The stereochemistry of the Michael addition to cyclohexenone derivatives can be controlled, for instance, by using bulky substituents on the ring, which directs the approach of the electrophile. youtube.com

Thia-Michael additions, involving the addition of a thiol to an activated alkene, have also been studied with naphthoquinone systems. nih.gov While not a direct synthesis of the target compound, this illustrates the versatility of Michael-type additions.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. sigmaaldrich.com This method involves the reaction of an arene with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.com To synthesize this compound, a potential route would involve the acylation of fluorobenzene (B45895) with a suitable cyclohexanone-derived acylating agent.

Alternatively, an intramolecular Friedel-Crafts reaction can be employed. For instance, a cascade Prins/Friedel-Crafts cyclization has been developed to synthesize 4-aryltetralin-2-ols. This process involves the generation of a benzyl (B1604629) carbenium ion that is then trapped by an electron-rich aromatic compound. nih.gov A similar strategy could potentially be adapted for the synthesis of the target cyclohexanone. The efficiency of Friedel-Crafts acylations can be influenced by the catalyst, with various systems being developed, including solid acid catalysts like iron zirconium phosphate, to facilitate cleaner and more efficient reactions. researchgate.net

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com This Nobel Prize-winning reaction is a powerful tool for forming carbon-carbon bonds and has been widely applied in the synthesis of complex molecules, including pharmaceuticals and polymers. libretexts.orgnih.gov

To synthesize this compound, a Suzuki coupling could be performed between a cyclohexanone derivative bearing a halide or triflate at the 3-position and 4-fluorophenylboronic acid. The reaction typically requires a palladium(0) catalyst, a base, and a suitable solvent system. youtube.comyoutube.com The catalytic cycle involves three main steps: oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the coupled product and regenerate the catalyst. libretexts.orgyoutube.com The choice of catalyst, ligands, and base can significantly affect the reaction's yield and selectivity. youtube.com

Table 2: Key Components of the Suzuki-Miyaura Coupling

ComponentFunctionExamplesReference
CatalystFacilitates the cross-couplingPd(PPh₃)₄, Pd₂(dba)₃, Palladacycles libretexts.org
Organoboron ReagentProvides the aryl group4-Fluorophenylboronic acid youtube.com
Organic Halide/TriflateThe coupling partner3-Bromocyclohexanone libretexts.org
BaseActivates the organoboron reagentNa₂CO₃, K₂CO₃, Cs₂CO₃ youtube.com
LigandStabilizes and activates the catalystPPh₃, JohnPhos youtube.com

This table is interactive. Click on the headers to sort.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govfrontiersin.org These reactions are valued for their atom economy, step economy, and ability to rapidly generate molecular complexity. nih.gov

A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed. mdpi.com The proposed mechanism involves an initial Knoevenagel condensation followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.com While this specific reaction does not produce a cyclohexanone ring directly, it demonstrates the incorporation of a 4-fluorophenyl group in a one-pot, multicomponent process. Other well-known MCRs, such as the Biginelli or Ugi reactions, are powerful tools for creating diverse heterocyclic structures and could potentially be adapted for the synthesis of complex cyclohexanone derivatives. nih.govnih.gov

Stereoselective and Asymmetric Synthesis of Substituted Cyclohexanones

The synthesis of specific stereoisomers of substituted cyclohexanones is of great importance, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. beilstein-journals.org Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral product.

Several approaches exist for the asymmetric synthesis of substituted cyclohexanones. One method is the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclohexanones, which can be achieved with high regio- and stereoselectivity using chiral catalysts. rsc.org Organocatalysis has emerged as a powerful tool for asymmetric synthesis; for example, the amino acid proline can catalyze asymmetric Robinson annulations. masterorganicchemistry.com

The development of chiral catalysts and auxiliaries is key to achieving high enantioselectivity. nih.gov For instance, chiral phosphoric acids have been used to catalyze asymmetric [2+4] cycloadditions involving ortho-quinone methides to produce chiral chroman derivatives with excellent enantioselectivities. mdpi.com Although specific examples detailing the asymmetric synthesis of this compound are not prevalent in the provided search results, the general principles of asymmetric Michael additions, aldol reactions, and catalytic hydrogenations are well-established and could be applied to this target molecule. rsc.orgeurekaselect.com

Control of Diastereoselectivity and Enantioselectivity in Carbonyl Reactions

The control of stereochemistry is a critical aspect in the synthesis of complex molecules. In the context of 3-aryl-cyclohexanones, achieving high diastereoselectivity and enantioselectivity is often a primary goal. Stereospecific reactions, where the stereochemistry of the starting material dictates that of the product, are highly desirable. ethz.ch

Several strategies are employed to control the stereochemical outcome of carbonyl reactions. Substrate control relies on the existing stereochemistry within a molecule to influence the formation of new stereocenters. youtube.com Another approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. ethz.ch

Recent advancements have focused on the development of catalytic asymmetric methods. For instance, the Rh-catalyzed chemo- and enantioselective hydrogenation of arylidene cyclohexanones has been shown to produce chiral 3-benzyl-substituted cyclohexanones with excellent diastereo- and enantioselectivities. rsc.org This method provides a direct route to α-chiral ketones. Furthermore, stereospecific syntheses of cyclohexenone acids have been achieved through uitm.edu.myuitm.edu.my-sigmatropic rearrangements, where the choice of solvent can influence the formation of syn and anti conformers. acs.org

Organocatalytic Approaches for Asymmetric Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.net Chiral organocatalysts can be used to promote a variety of transformations with high enantioselectivity. nih.gov In the synthesis of chiral cyclohexenone skeletons, organocatalysis has been successfully applied to the Robinson annulation and other cascade reactions. researchgate.netnih.gov

One common strategy involves the use of chiral amines, such as diphenylprolinol TMS ether, to catalyze cascade Michael-alkylation reactions. This approach can be used to construct cyclopropanes with high enantio- and diastereoselectivities. organic-chemistry.org The dual reactivity of certain reagents allows for the formation of multiple new bonds and stereocenters in a single step. organic-chemistry.org Chiral phosphoric acids have also been employed as effective organocatalysts in asymmetric multicomponent reactions, such as the Biginelli reaction, to produce products with high enantiopurity. rsc.org

The following table summarizes selected organocatalytic approaches for the synthesis of chiral cyclic compounds:

Catalyst Type Reaction Product Type Enantioselectivity (ee) Diastereoselectivity (dr)
Chiral Phosphoric Acid Asymmetric Biginelli Reaction Dihydropyrimidinones 88-97% -
Diphenylprolinol TMS ether Cascade Michael-Alkylation Cyclopropanes 90-98% >30:1
Rh-f-spiroPhos complex Asymmetric Hydrogenation 3-Benzylchromanones up to 98% -
Rh-f-spiroPhos complex Desymmetrizing Hydrogenation Chiral Dibenzyl Cyclohexanones >99% >20:1

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogs, the application of these principles is of growing importance.

Microwave-Assisted Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.com This technology has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds and macrocycles. nih.govnih.gov

In the context of cyclohexenone synthesis, microwave irradiation can be used to promote intramolecular and bimolecular Ullmann couplings for the formation of macrocyclic diaryl ethers. nih.gov Microwave-assisted three-component cyclocondensation reactions have also been developed for the rapid synthesis of highly functionalized cyclohexene (B86901) derivatives. researchgate.net The use of microwave heating in conjunction with solvent-free conditions further enhances the green credentials of a synthetic protocol.

The table below presents a comparison of reaction times and yields for a selection of microwave-assisted versus conventional heating methods:

Reaction Type Heating Method Reaction Time Yield
Intramolecular Ullmann Coupling Conventional 4.5 h 52%
Intramolecular Ullmann Coupling Microwave 10 min ~5% (initial)
Arylation of Demilamine Conventional (reflux) 1 week 20%
Arylation of Demilamine Microwave minutes ~quantitative
Three-Component Cyclocondensation Conventional - -
Three-Component Cyclocondensation Microwave several minutes good

Solvent-Free and Environmentally Benign Reaction Conditions

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted under neat conditions or with the use of solid supports, can significantly reduce waste and environmental impact. neist.res.in

A notable example is the solvent-free synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides, which proceeds under metal-free conditions using molecular oxygen as the oxidant. rsc.org Similarly, three-component coupling reactions of 2-mercaptobenzoxazoles, amines, and ketones can be performed under mild, metal-free conditions. acs.orgacs.org The use of inexpensive and readily available reagents, such as ammonium (B1175870) chloride, can also contribute to the development of more sustainable synthetic methods. researchgate.net

Chemical Reactivity and Derivatization Studies of 3 4 Fluorophenyl Cyclohexanone

Transformations Involving the Carbonyl Functionality of Cyclohexanone (B45756)

The ketone moiety in 3-(4-fluorophenyl)cyclohexanone is a prime site for a variety of chemical reactions, including reductions to the corresponding alcohol and condensation reactions with nitrogen-based nucleophiles to form imines, oximes, and hydrazones.

Reduction Reactions of the Ketone Group

The reduction of the carbonyl group in this compound to a hydroxyl group yields 3-(4-fluorophenyl)cyclohexanol. This transformation can be achieved using various reducing agents, with the stereochemical outcome being a key consideration.

Commonly employed reducing agents for cyclohexanones include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its operational simplicity and safety. organic-chemistry.orgnih.gov The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. organic-chemistry.orgnih.gov The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent to give the alcohol. nih.gov

Catalytic hydrogenation is another effective method for the reduction of cyclohexanones. wikipedia.orgnih.gov This process typically involves the use of a metal catalyst, such as platinum or rhodium, under a hydrogen atmosphere. wikipedia.orgnih.govbldpharm.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, leading to either the cis or trans isomer of the resulting cyclohexanol (B46403).

Reducing AgentCatalystSolventProductReference
Sodium Borohydride (NaBH₄)-Methanol/Ethanol3-(4-Fluorophenyl)cyclohexanol organic-chemistry.orgnih.govnih.gov
Lithium Aluminum Hydride (LiAlH₄)-Diethyl ether/THF3-(4-Fluorophenyl)cyclohexanol mdpi.com
Hydrogen (H₂)Platinum (Pt)-3-(4-Fluorophenyl)cyclohexanol nih.govbldpharm.com
Hydrogen (H₂)Rhodium (Rh)-3-(4-Fluorophenyl)cyclohexanol wikipedia.org

Condensation Reactions Leading to Imine, Oxime, and Hydrazone Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded compounds. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. elsevierpure.comsioc-journal.cn

Imine Formation: Reaction with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. growingscience.comresearchgate.netscispace.com The reaction is reversible and is often driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus. scispace.com The pH of the reaction medium is crucial, with a slightly acidic environment (around pH 5) generally providing the best results. sioc-journal.cn

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, this compound oxime. evitachem.comrsc.orgmdpi.com Oximes are important intermediates in organic synthesis, for example, in the Beckmann rearrangement. The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to generate the free hydroxylamine in situ.

Hydrazone Formation: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. nih.govuchicago.edursc.org Hydrazones are key intermediates in reactions like the Wolff-Kishner reduction, which converts a ketone into the corresponding alkane. nih.govuchicago.eduresearchgate.net

ReagentProduct TypeGeneral Product StructureReference
Primary Amine (R-NH₂)Imine sioc-journal.cngrowingscience.comresearchgate.netscispace.com
Hydroxylamine (NH₂OH)Oxime evitachem.comrsc.orgmdpi.com
Hydrazine (H₂NNH₂)Hydrazone nih.govuchicago.edursc.orgresearchgate.net

Ring Modifications and Annulation Reactions of the Cyclohexanone Core

The cyclohexanone ring of this compound provides a versatile platform for the construction of more complex molecular architectures, including spirocyclic systems and fused heterocyclic rings, through various ring modification and annulation reactions.

Formation of Spiro-Cyclohexanone Systems

Spiro compounds, characterized by two rings connected through a single common atom, can be synthesized from this compound. One common strategy involves a three-component condensation reaction. For instance, the reaction of an isatoic anhydride (B1165640), an amine, and this compound can lead to the formation of spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-one derivatives. sioc-journal.cnnih.govuchicago.edu This reaction is often catalyzed by an acid.

Another approach to spirocycles involves the self-condensation of cyclohexanone derivatives under basic conditions, although specific examples with this compound are not prevalent in the literature. researchgate.net The Pictet-Spengler reaction offers a pathway to spiroethers by reacting a ketone with tryptophol. nih.gov

ReactantsProduct TypeGeneral Product StructureReference
Isatoic anhydride, Primary amineSpiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-one sioc-journal.cnnih.govuchicago.edu
TryptopholSpiroether nih.gov

Construction of Fused-Ring Heterocyclic Architectures

The cyclohexanone ring can be used as a building block for the synthesis of fused heterocyclic systems. A notable example is the Friedländer annulation, which can be employed to synthesize acridine (B1665455) derivatives. wikipedia.orgscispace.com This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) with a compound containing an active methylene (B1212753) group, such as this compound, in the presence of an acid or base catalyst.

The Gewald reaction offers another route to fused heterocycles, specifically 2-aminothiophenes. organic-chemistry.orgmdpi.com This multicomponent reaction involves the condensation of a ketone, a cyano-containing active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. mdpi.com Applying this to this compound would lead to tetrahydrobenzothiophene derivatives.

Cycloaddition Reactions (e.g., [3+2] and [5+1]) for Complex Scaffolds

Cycloaddition reactions provide a powerful tool for the stereocontrolled synthesis of complex cyclic systems. While direct cycloaddition reactions with this compound are uncommon, its derivatives, particularly those with activated double bonds, can participate in such transformations.

[3+2] Cycloaddition reactions, involving a three-atom component and a two-atom component, are widely used to construct five-membered rings. nih.gov For instance, nitrile imines, which can be generated in situ from hydrazonoyl chlorides, can undergo [3+2] cycloaddition with suitable dipolarophiles. Derivatives of this compound containing an alkene or alkyne moiety could potentially serve as the dipolarophile in such reactions.

The development of more complex cycloaddition strategies, such as dearomative (4+3) cycloadditions to form seven-membered rings, has also been reported, although specific applications with this compound derivatives are yet to be explored.

Electrophilic and Nucleophilic Substitutions on the Cyclohexanone Ring

The cyclohexanone ring of this compound is a hub of reactivity, primarily centered around the carbonyl group and the α-carbons. These positions are susceptible to both electrophilic and nucleophilic attacks, leading to a variety of substituted derivatives.

The presence of the carbonyl group polarizes the C=O bond, rendering the carbonyl carbon electrophilic and the α-carbons acidic. This acidity allows for the formation of enolates, which are key intermediates in many substitution reactions. The regioselectivity of enolate formation in 3-substituted cyclohexanones can be controlled by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic enolate.

Nucleophilic attack on the carbonyl carbon is a fundamental reaction of cyclohexanones. A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and ylides, can add to the carbonyl group. The stereochemical outcome of these additions to substituted cyclohexanones is influenced by steric and electronic factors, often leading to a mixture of diastereomeric products. For instance, reduction of substituted cyclohexanones with hydride reagents typically results in the preferential formation of the equatorial alcohol due to less steric hindrance for the incoming nucleophile.

Alkylation of the enolate is a common method for introducing substituents at the α-position of the cyclohexanone ring. The reaction of the enolate with alkyl halides or other electrophiles can lead to the formation of new carbon-carbon bonds. The stereochemistry of this alkylation is often directed by the existing substituent on the ring, with the electrophile typically approaching from the less hindered face.

Reagent/ReactionPosition of SubstitutionProduct Type
Base (e.g., LDA), then Alkyl Halideα-carbonα-Alkylated cyclohexanone
Grignard Reagent (R-MgBr)Carbonyl carbonTertiary alcohol
Sodium Borohydride (NaBH₄)Carbonyl carbonSecondary alcohol
Sodium Cyanide (NaCN)Carbonyl carbonCyanohydrin

Functional Group Interconversions and Modifications on the Fluorophenyl Substituent

The 4-fluorophenyl group attached to the cyclohexanone ring also offers opportunities for chemical modification, primarily through electrophilic aromatic substitution or nucleophilic aromatic substitution, although the latter is less common for fluorinated benzenes unless activated by other electron-withdrawing groups.

The fluorine atom is a weakly deactivating but ortho-, para-directing group for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho to the fluorine atom (positions 2' and 6') or para to the fluorine atom (position 4', which is already substituted). However, the deactivating nature of fluorine means that harsher reaction conditions may be required compared to unsubstituted benzene. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The regioselectivity of these reactions will be influenced by the steric hindrance imposed by the cyclohexyl substituent.

Functional group interconversions on the fluorophenyl ring can also be achieved. For example, if a nitro group were introduced onto the ring via nitration, it could subsequently be reduced to an amino group. This amino group could then undergo a variety of further transformations, such as diazotization followed by substitution (Sandmeyer reaction) to introduce a range of other functional groups.

While the carbon-fluorine bond is generally strong, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly if there are strong electron-withdrawing groups ortho or para to the fluorine atom. However, for this compound itself, such reactions are not readily achieved.

Reagent/ReactionPosition of SubstitutionProduct Type
HNO₃/H₂SO₄Ortho to FluorineNitrated aromatic ring
Br₂/FeBr₃Ortho to FluorineBrominated aromatic ring
SO₃/H₂SO₄Ortho to FluorineSulfonated aromatic ring
RCOCl/AlCl₃Ortho to FluorineAcylated aromatic ring

Advanced Spectroscopic and Structural Characterization of 3 4 Fluorophenyl Cyclohexanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 3-(4-Fluorophenyl)cyclohexanone, various NMR techniques are employed to map out its proton, carbon, and fluorine environments.

¹H NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate chemical environment. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons of the fluorophenyl group and the aliphatic protons of the cyclohexanone (B45756) ring.

The protons on the fluorophenyl ring typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The protons on the cyclohexanone ring are observed in the upfield region, with their chemical shifts influenced by their proximity to the carbonyl group and the fluorophenyl substituent. The protons alpha to the carbonyl group are the most deshielded among the aliphatic protons.

A representative, though not specific to this exact molecule, ¹H NMR data from a related compound shows aromatic protons as a multiplet between δ 7.98 – 7.86 ppm and δ 6.98 – 6.85 ppm. The aliphatic protons appear as multiplets in the range of δ 2.57 – 2.50 ppm. rsc.org The integration of these signals provides a ratio of the number of protons in each environment, confirming the molecular structure.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives

Proton Type Chemical Shift (δ) Range (ppm)
Aromatic Protons 7.0 - 8.0
Cyclohexanone Protons (α to C=O) 2.2 - 2.6
Other Cyclohexanone Protons 1.5 - 2.2

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) is characteristically found in the most downfield region of the spectrum, typically above δ 200 ppm. The aromatic carbons of the fluorophenyl group appear in the range of δ 110-165 ppm. The carbon attached to the fluorine atom exhibits a large C-F coupling constant. The aliphatic carbons of the cyclohexanone ring resonate in the upfield region, generally between δ 20-50 ppm.

For a similar structure, the carbonyl carbon peak is noted at δ 196.86 ppm. rsc.org The aromatic carbons are observed at δ 163.59, 130.67, 130.46, and 113.78 ppm, while the aliphatic carbons show a peak at δ 26.40 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon Type Chemical Shift (δ) Range (ppm)
Carbonyl Carbon (C=O) > 200
Aromatic Carbons (C-F) 160 - 165 (with C-F coupling)
Other Aromatic Carbons 115 - 145
Aliphatic Carbons (Cyclohexanone) 20 - 50

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to probe the environment of fluorine atoms within a molecule. mdpi.com For this compound, the ¹⁹F NMR spectrum provides a single, sharp signal, confirming the presence of one fluorine environment. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the phenyl ring. Any structural modifications that alter this environment would result in a change in the ¹⁹F chemical shift, making it a valuable tool for studying derivatives of this compound. For 2-fluorocyclohexanone, a related compound, the ¹⁹F NMR data is available, highlighting the utility of this technique. spectrabase.com

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the cyclohexanone ring and within the aromatic system, helping to assign the specific resonances of the aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra reveal one-bond correlations between protons and the carbons they are directly attached to (¹H-¹³C). columbia.edu This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments detect longer-range correlations, typically over two or three bonds, between protons and carbons (¹H-¹³C). columbia.edu This technique is instrumental in piecing together the entire molecular framework by connecting fragments. For instance, it can show correlations between the protons on the cyclohexanone ring and the carbons of the phenyl ring, as well as with the carbonyl carbon, thus confirming the substitution pattern.

Together, these 2D NMR techniques provide an unambiguous assignment of all proton and carbon signals and offer insights into the conformational preferences of the cyclohexanone ring. youtube.comscribd.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.

The most prominent and easily identifiable peak is the strong absorption due to the stretching vibration of the carbonyl group (C=O) of the cyclohexanone ring. This peak typically appears in the region of 1715-1725 cm⁻¹. The exact position can be influenced by the substituent on the ring. For cyclohexanone itself, this peak is observed around 1710 cm⁻¹. qiboch.com

Other important absorptions include:

C-H stretching vibrations for the aromatic and aliphatic C-H bonds, usually found in the 2850-3100 cm⁻¹ region.

C=C stretching vibrations of the aromatic ring, which appear as a series of bands in the 1450-1600 cm⁻¹ range.

A strong band corresponding to the C-F stretching vibration of the fluorophenyl group, typically observed in the 1150-1250 cm⁻¹ region.

The analysis of these characteristic bands in the FT-IR spectrum provides confirmatory evidence for the presence of the key functional groups within the this compound molecule. mtstatic.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ketone) Stretch 1715 - 1725
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
C-F Stretch 1150 - 1250

Raman Spectroscopy

In the broader context of related structures, such as fluorobenzene (B45895) derivatives, Raman spectroscopy, in conjunction with inelastic neutron scattering, has been used to calculate the entropies of these crystalline materials. These studies reveal that weak intermolecular interactions, like C-H···F contacts, significantly influence the low-energy vibrations observed in the spectra. ed.ac.uk The force constants for these C-H···F interactions are found to be approximately half of those for stronger interactions like hydrogen bonds. ed.ac.uk This highlights the sensitivity of Raman spectroscopy in detecting subtle intermolecular forces that dictate crystal packing.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]+) and various fragment ions. nih.gov The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these ions, providing a unique fragmentation pattern that aids in structural identification. nih.gov

For a compound like this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the cyclohexanone ring and the loss of functional groups. For instance, the fragmentation of cyclohexene (B86901), a related cyclic structure, shows prominent peaks corresponding to the loss of ethylene (B1197577) and other small hydrocarbon fragments. docbrown.info In the case of this compound, one would anticipate fragments corresponding to the fluorophenyl group and the cyclohexanone moiety. More advanced techniques like ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) can provide high-resolution mass data, enabling the precise determination of elemental compositions for both the molecular ion and its fragments. nih.govrsc.org This level of detail is crucial for the unambiguous identification of unknown derivatives and for studying their metabolic pathways.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Possible Structure/Origin
[M]+192.23Molecular ion of this compound
[M-C2H4]+164.20Loss of ethylene from the cyclohexanone ring
[C6H4F]+95.09Fluorophenyl cation
[C6H9O]+97.14Cyclohexanone fragment

Note: The m/z values are theoretical and may vary slightly in experimental data.

X-ray Crystallography for Definitive Structural Assignment

Single crystal X-ray diffraction (SCXRD) is paramount for establishing the absolute configuration and stereochemistry of chiral molecules. mdpi.combeilstein-journals.org For derivatives of this compound that possess stereocenters, SCXRD can unambiguously determine the spatial orientation of substituents. The process involves growing a suitable single crystal, which is then irradiated with X-rays. uomphysics.netmdpi.com The diffraction pattern produced is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision. researchgate.net This technique is essential for distinguishing between enantiomers and diastereomers, which often exhibit different biological activities. For example, studies on various organic compounds have successfully used SCXRD to assign the stereochemistry, which is crucial for understanding their chemical and biological properties. beilstein-journals.org

Table 2: Crystallographic Data for a Representative Chalcone (B49325) Derivative, 1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one uomphysics.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.6930(6)
b (Å)15.2320(11)
c (Å)14.1280(12)
β (°)106.596(3)
Volume (ų)1586.6(2)
Z4

This data for a related compound illustrates the type of information obtained from a single crystal X-ray diffraction study.

Computational and Theoretical Investigations of 3 4 Fluorophenyl Cyclohexanone

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for predicting the properties of molecules. For 3-(4-Fluorophenyl)cyclohexanone, DFT calculations have been employed to elucidate its geometry, electronic structure, and spectroscopic characteristics.

Geometry Optimization and Molecular Conformation Determination

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, these calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The optimized structure reveals the conformation of the cyclohexanone (B45756) ring and the orientation of the 4-fluorophenyl substituent. The cyclohexanone ring typically adopts a chair conformation to minimize steric and angle strain. wikipedia.orglibretexts.org The 4-fluorophenyl group can exist in either an axial or equatorial position relative to the cyclohexanone ring. Theoretical calculations help determine which of these conformers is more stable.

Below is a table showcasing typical bond lengths and angles that would be determined through DFT calculations.

Parameter Value
C=O bond length~1.22 Å
C-C (ring) bond length~1.54 Å
C-C (ring-phenyl) bond length~1.51 Å
C-F bond length~1.36 Å
C-C-C (ring) bond angle~111°
C-CO-C bond angle~117°

Note: These are representative values and the precise figures would be obtained from specific DFT calculation outputs.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential, and Charge Distribution

Understanding the electronic structure of this compound is crucial for predicting its reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MESP), and charge distribution.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. reddit.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.orgnih.gov For this compound, the electron-withdrawing nature of the fluorine atom and the carbonyl group can influence the energies of these frontier orbitals. semanticscholar.org

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around the molecule. researchgate.netrsc.org It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MESP would show a negative potential around the oxygen atom of the carbonyl group and the fluorine atom, highlighting these as potential sites for electrophilic attack. researchgate.netchemrxiv.org Conversely, positive potential regions would be expected around the hydrogen atoms.

Charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the partial charge on each atom in the molecule. This provides a more detailed picture of the electronic effects of the substituents. The analysis would likely show a partial negative charge on the oxygen and fluorine atoms and partial positive charges on the carbonyl carbon and the carbon attached to the fluorine.

Electronic Property Significance Predicted Characteristics for this compound
HOMO EnergyEnergy of the outermost electron-occupied orbital; relates to electron-donating ability.Localized primarily on the fluorophenyl ring.
LUMO EnergyEnergy of the innermost electron-unoccupied orbital; relates to electron-accepting ability.Often localized around the carbonyl group.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A moderate gap, suggesting a balance of stability and reactivity.
Molecular Electrostatic Potential (MESP)Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.Negative potential on oxygen and fluorine; positive potential on hydrogens.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts) and Comparison with Experimental Data

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov For this compound, characteristic vibrational frequencies include the C=O stretching of the ketone group, C-F stretching, and various C-H and C-C vibrations of the rings. Comparing the calculated frequencies with experimental data helps in the precise assignment of the observed spectral bands. researchgate.net

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts, when compared to experimental spectra, aid in the structural elucidation of the molecule and the assignment of signals to specific protons and carbons. researchgate.netresearchgate.net For instance, the chemical shifts of the carbons and protons in the vicinity of the electron-withdrawing fluorine atom and carbonyl group would be significantly affected.

Spectroscopic Data Predicted vs. Experimental
Vibrational Frequencies (cm⁻¹)
C=O StretchCalculated values are typically slightly higher than experimental ones due to the harmonic approximation in calculations. A scaling factor is often applied for better agreement.
C-F StretchGood agreement is generally observed.
NMR Chemical Shifts (ppm)
¹H NMRTheoretical calculations can accurately predict the relative shifts of the different protons in the molecule.
¹³C NMRDFT methods, like B3LYP, generally show good correlation with experimental ¹³C NMR data. nih.gov

Analysis of Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These global reactivity descriptors provide insights into the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = (μ)² / (2η), where μ is the electronic chemical potential (μ ≈ -(I+A)/2).

Nucleophilicity: The ability of a molecule to donate electrons. While various scales exist, it is generally related to the HOMO energy.

Conformational Analysis and Energy Minimization Studies

The flexibility of the cyclohexanone ring allows it to adopt several conformations. Computational studies are essential to determine the relative stabilities of these conformers.

Investigation of Chair and Boat Conformations of the Cyclohexanone Ring

The cyclohexanone ring can exist in several conformations, with the most notable being the chair and boat forms. byjus.comchemtube3d.com The chair conformation is generally the most stable due to the minimization of angle and torsional strain. libretexts.orgdavuniversity.org The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. davuniversity.org

For this compound, the analysis is further complicated by the position of the large 4-fluorophenyl substituent. This substituent can be in either an axial or an equatorial position on the chair conformer.

Equatorial Conformer: The 4-fluorophenyl group is in the plane of the ring. This is generally the more stable conformation as it minimizes steric interactions (1,3-diaxial interactions) with the axial hydrogens on the ring. wikipedia.org

Axial Conformer: The 4-fluorophenyl group is perpendicular to the plane of the ring. This conformation is typically higher in energy due to steric strain.

Energy minimization studies, using methods like DFT, can precisely calculate the energy difference between the equatorial and axial conformers, as well as the energy barriers for the interconversion between them (ring flipping). These calculations provide a quantitative understanding of the conformational preferences of the molecule. The twist-boat conformation is also considered as an intermediate in the interconversion between chair forms. byjus.com

Rotational Barriers and Conformational Preferences of the Phenyl Substituent

The conformational landscape of this compound is primarily dictated by the orientation of the 4-fluorophenyl group on the cyclohexanone ring. This substituent can adopt either an equatorial or an axial position. Theoretical calculations on the parent compound, phenylcyclohexane, have shown that the equatorial conformation is more stable than the axial one. researchgate.net This preference is attributed to the avoidance of steric strain that arises from 1,3-diaxial interactions between the axial phenyl group and the axial hydrogens on the cyclohexane (B81311) ring.

In 1-methyl-1-phenylcyclohexane, the situation is more complex. While the phenyl group is generally bulkier than a methyl group, computational studies have revealed that the conformation with an axial phenyl group and an equatorial methyl group can be favored under certain conditions. researchgate.net This is due to the specific steric interactions between the ortho-hydrogens of the phenyl ring and the geminal methyl group in the equatorial phenyl conformation. researchgate.net

Table 1: Calculated Conformational Energies of Phenyl-Substituted Cyclohexanes (Illustrative)

CompoundConformationMethodΔE (kcal/mol)
PhenylcyclohexaneEquatorialMP2/6-311G0.0
PhenylcyclohexaneAxialMP2/6-311G2.87
1-Methyl-1-phenylcyclohexanePhenyl-equatorial, Methyl-axialB3LYP/6-311G0.32
1-Methyl-1-phenylcyclohexanePhenyl-axial, Methyl-equatorialB3LYP/6-311G0.0

Note: This table is illustrative and based on data for analogous compounds. Specific values for this compound would require dedicated computational studies.

Mechanistic Studies Through Computational Modeling

Computational modeling provides a powerful lens through which to view the mechanisms of chemical reactions. For this compound, this approach can elucidate the transition states of key reactions and determine their kinetic and thermodynamic parameters.

A fundamental reaction of cyclohexanones is nucleophilic addition to the carbonyl group. The stereoselectivity of this addition (i.e., whether the nucleophile attacks from the axial or equatorial face) is governed by the structure of the transition state. Theoretical models, such as the Felkin-Anh and Cieplak models, provide a framework for predicting this selectivity.

Computational studies on the nucleophilic addition to substituted cyclohexanones have shown that the transition state geometry is a delicate balance of steric and electronic effects. researchgate.net For a nucleophile approaching this compound, two primary transition states can be envisioned, leading to either an axial or an equatorial alcohol. The presence of the bulky 4-fluorophenyl group at the 3-position will significantly influence the energy of these transition states. It is generally predicted that the nucleophile will prefer to attack from the equatorial face to avoid steric hindrance from the axial hydrogens at the C-3 and C-5 positions, leading to the formation of the axial alcohol. However, the precise energy difference between the axial and equatorial attack transition states would depend on the nature of the nucleophile and the computational method employed.

Another important class of reactions for ketones involves the formation of enolates. The regioselectivity of enolate formation from unsymmetrical ketones like this compound is a classic example of kinetic versus thermodynamic control. masterorganicchemistry.comyoutube.comyoutube.com Deprotonation at the C-2 position leads to the kinetic enolate, while deprotonation at the C-6 position yields the more substituted and thermodynamically more stable enolate.

Computational studies can be used to calculate the activation energies for the formation of both the kinetic and thermodynamic enolates, as well as their relative stabilities. The kinetic enolate is formed faster because the protons at the C-2 position are generally more sterically accessible. youtube.com In contrast, the thermodynamic enolate is more stable due to the greater substitution of the double bond. masterorganicchemistry.com By modeling the reaction with different bases and at different temperatures, the conditions that favor one enolate over the other can be predicted. For instance, a bulky base at low temperature would favor the formation of the kinetic enolate, while a smaller base at higher temperatures would allow for equilibration to the more stable thermodynamic enolate. masterorganicchemistry.comyoutube.comyoutube.com

Table 2: Factors Influencing Enolate Formation in 3-Arylcyclohexanones (Illustrative)

ConditionFavored EnolateRationale
Low Temperature (-78 °C)KineticThe reaction is under kinetic control; the most accessible proton is removed.
High Temperature (25 °C)ThermodynamicThe reaction is under thermodynamic control; the more stable enolate is formed.
Bulky Base (e.g., LDA)KineticThe bulky base can only access the less sterically hindered proton.
Small Base (e.g., NaH)ThermodynamicThe smaller base can access both protons, allowing for equilibration to the more stable enolate.

Note: This table provides a general overview based on established principles of kinetic and thermodynamic control.

Applications As Synthetic Intermediates and Advanced Materials Precursors

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The carbonyl group and the adjacent α-carbons of 3-(4-Fluorophenyl)cyclohexanone provide reactive sites for numerous cyclization and condensation reactions, positioning it as a key starting material for synthesizing a variety of heterocyclic systems. While direct, single-step syntheses from this specific ketone are part of broader synthetic strategies, its potential as a precursor is rooted in well-established chemical transformations.

Pyrazoles: The standard synthesis of pyrazoles, such as the Knorr pyrazole (B372694) synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netmdpi.com this compound can be readily converted into the necessary β-keto ester or 1,3-diketone intermediate through reactions like Claisen condensation with an appropriate ester (e.g., diethyl oxalate) or acylation at the α-position. Subsequent reaction of this intermediate with hydrazine or a substituted hydrazine would yield a pyrazole ring fused to the cyclohexane (B81311) system or a spiro-heterocycle, bearing the 4-fluorophenyl group. A series of N-aryl-5-acetyl-1H-pyrazole-3-carboxylates has been synthesized using a similar strategy starting from 1,2,4-triketone analogs and arylhydrazines. mdpi.com

Indazoles: Indazole synthesis can be achieved through various routes, often involving the intramolecular cyclization of appropriately substituted aryl hydrazones. organic-chemistry.orgnih.gov Starting with this compound, a key intermediate can be formed by condensation with a hydrazine bearing a reactive ortho-substituent on a phenyl group (e.g., a 2-bromophenylhydrazine). Palladium-catalyzed intramolecular C-N coupling can then facilitate the ring closure to form the indazole core. organic-chemistry.org This would result in complex indazole structures incorporating the fluorophenylcyclohexyl motif.

Thiazolidinones: The synthesis of 4-thiazolidinones is commonly achieved through a multi-component reaction involving an amine, an aldehyde, and a mercapto-carboxylic acid like thioglycolic acid. nih.gov To utilize this compound, it would first be converted into a primary or secondary amine via reductive amination. This resulting amine, now containing the 3-(4-fluorophenyl)cyclohexyl scaffold, can then participate in the one-pot thiazolidinone synthesis with an aldehyde and thioglycolic acid, leading to N-substituted thiazolidinone derivatives. nih.gov

Pyrimidinones: Pyrimidinone rings can be constructed through methods like the Biginelli reaction or from precursors such as β-amino-α,β-unsaturated ketones. This compound can serve as a precursor to these intermediates. For example, reaction with DMF-DMA (dimethylformamide dimethyl acetal) can introduce an enamine functionality, which can then be reacted with an amidine or urea (B33335) to form the pyrimidinone ring. Alternatively, thienopyrimidine derivatives, which are structurally related, have been synthesized from cyclohexanone-based intermediates. researchgate.net

Table 1: Potential Synthetic Pathways to Heterocycles from this compound

Target Heterocycle General Method Required Intermediate from this compound Key Reagents for Intermediate
Pyrazole Knorr Synthesis / Condensation 1,3-Diketone or β-Keto Ester Diethyl oxalate, NaOEt; Hydrazine
Indazole Intramolecular C-N Coupling Substituted Phenylhydrazone 2-Bromophenylhydrazine; Pd catalyst
Thiazolidinone Three-Component Reaction Cyclohexylamine derivative NH₃/R-NH₂, H₂, Pd/C; Aldehyde, Thioglycolic acid
Pyrimidinone Biginelli-like Reaction α,β-Unsaturated Enone / Enamine Aldehyde (for enone); DMF-DMA (for enamine); Urea/Amidine

Building Blocks for More Complex Organic Molecules with Defined Architectures

The this compound scaffold is a foundational unit for constructing larger, more elaborate organic molecules with specific three-dimensional shapes. The ketone functionality is a versatile handle for a wide array of carbon-carbon bond-forming reactions.

Standard carbonyl chemistry allows for the controlled addition of nucleophiles, such as Grignard reagents or organolithium compounds, to the ketone. This converts the planar carbonyl carbon into a chiral tertiary alcohol, introducing a new substituent and increasing molecular complexity. Subsequent dehydration can lead to the formation of an alkene, such as 4-(p-fluorophenyl)-3-cyclohexen-1-one, which can be used in further functionalization.

The α-protons adjacent to the ketone are acidic and can be removed to form an enolate. This enolate can then act as a nucleophile in reactions like aldol (B89426) condensations or alkylations, enabling the formation of new carbon-carbon bonds and the construction of intricate molecular frameworks. For example, related 4-amino-4-aryl-cyclohexanone structures have been used as key intermediates in the synthesis of complex molecules with potential analgesic properties. google.com The synthesis of these compounds often relies on the manipulation of the cyclohexanone (B45756) ring and its substituents to build the final, complex target molecule. google.com

Potential Role in the Development of Liquid Crystalline Materials

The this compound structure contains key features—a rigid phenyl group, a semi-flexible cyclohexane ring, and a polar fluorine atom—that are highly desirable in the design of liquid crystal (LC) materials. researchgate.net Fluorinated liquid crystals are integral to modern display technologies, such as those used in televisions and smartphones. nih.gov

The incorporation of fluorinated cyclohexane motifs is a well-established strategy for tuning the physical properties of liquid crystals, particularly their dielectric anisotropy (Δε). nih.govnih.gov For advanced display modes like vertical alignment (VA), liquid crystals with negative dielectric anisotropy are required. researchgate.net The strong dipole moment of the C-F bond, when positioned perpendicular to the long axis of the molecule, is instrumental in achieving this negative character.

Research into axially fluorinated cyclohexane derivatives has shown that these compounds exhibit higher clearing temperatures and broader mesophase ranges compared to their non-fluorinated counterparts, making them promising candidates for new LC materials. nih.gov While direct use of this compound in a final LC mixture is unlikely, it serves as an excellent precursor to such molecules. The ketone can be reduced to an alcohol and esterified, or used in reactions to link to other mesogenic (liquid crystal-forming) units, to create calamitic (rod-shaped) molecules. The fluorophenylcyclohexyl core provides the necessary combination of rigidity, polarity, and shape anisotropy essential for the formation of nematic and smectic liquid crystal phases. google.com Studies on prototype LC compounds with fluorinated cyclohexane rings highlight that while increased polarity can raise melting points, the design of appropriate molecular scaffolds can overcome this, underscoring the potential of these building blocks. nih.govst-andrews.ac.uk

Other Non-Clinical Industrial Applications

Beyond its role in specialized synthesis, the broader class of cyclohexanone compounds has significant industrial applications. Cyclohexanone itself is a high-volume industrial chemical used primarily as a precursor in the production of adipic acid and caprolactam, which are the monomers for producing Nylon 6,6 and Nylon 6, respectively. ontosight.ai It is also widely employed as a solvent for a variety of materials, including resins, lacquers, polymers, and adhesives. vertecbiosolvents.comlabproinc.com

As a derivative, this compound would be a specialty chemical rather than a bulk commodity. Its potential industrial applications would lie in areas where its specific structural features offer an advantage. The presence of the fluorophenyl group could be leveraged in the synthesis of specialty polymers with enhanced thermal stability, chemical resistance, or specific optical properties. Furthermore, its properties as a solvent would differ from the parent cyclohexanone, potentially making it useful for niche applications in electronics, coatings, or cleaning formulations where selective solvency is required. vertecbiosolvents.comlabproinc.com

Future Research Directions and Perspectives

Development of Novel, Highly Efficient, and Selective Synthetic Routes

While methods for the synthesis of substituted cyclohexanones exist, the development of more efficient and selective routes to 3-(4-Fluorophenyl)cyclohexanone and its derivatives remains a critical area of research. Future work should focus on methodologies that offer high yields, operational simplicity, and the use of environmentally benign reagents. researchgate.netbeilstein-journals.orgnih.govresearchgate.netrsc.org

One promising approach involves the exploration of novel catalytic systems. For instance, the development of new transition-metal catalysts could enable more direct and atom-economical coupling reactions between a fluorophenyl source and a cyclohexanone (B45756) precursor. Furthermore, investigating enzymatic or chemo-enzymatic strategies could provide highly stereoselective routes to chiral derivatives of the target molecule.

Another avenue for research is the use of flow chemistry. Continuous flow reactors can offer improved control over reaction parameters, leading to higher selectivity and yields, as well as enhanced safety for exothermic reactions. This technology could be particularly advantageous for the large-scale synthesis of this compound.

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The reactivity of the this compound scaffold is ripe for further investigation. The interplay between the electron-withdrawing fluorine atom on the phenyl ring and the carbonyl group of the cyclohexanone ring can lead to unique and potentially undiscovered reactivity patterns.

Future studies could focus on:

Novel Condensation Reactions: Exploring new condensation partners and reaction conditions to synthesize a wider variety of heterocyclic systems fused to the cyclohexanone ring.

Rearrangement Reactions: Investigating acid- or base-catalyzed rearrangements to access novel carbocyclic and heterocyclic frameworks. The presence of the fluorophenyl group may influence the migratory aptitude of adjacent groups, leading to unexpected and potentially useful molecular architectures.

Photochemical Reactions: The fluorophenyl moiety may influence the photochemical behavior of the cyclohexanone ring, opening up possibilities for novel light-induced transformations and cycloadditions.

Advanced Stereochemical Control in Derivatization and Functionalization

The stereochemistry of derivatives of this compound is a critical aspect that can significantly impact their biological activity and material properties. Achieving precise control over the stereocenters in the cyclohexanone ring during derivatization and functionalization is a key challenge and a significant area for future research.

Future research should aim to:

Develop Asymmetric Catalytic Methods: Designing new chiral catalysts for reactions such as asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions on the this compound core. This would allow for the selective synthesis of specific stereoisomers.

Utilize Chiral Auxiliaries: Employing removable chiral auxiliaries to direct the stereochemical outcome of reactions on the cyclohexanone ring.

Investigate Dynamic Kinetic Resolution: Combining kinetic resolution with in-situ racemization of the starting material to convert a racemate into a single enantiomer of a product in high yield.

Integration of Machine Learning and AI in Predictive Synthesis and Property Studies

Predictive Synthesis: AI algorithms can be trained on existing reaction data to predict the most efficient synthetic routes to novel derivatives. researchgate.net These models can help chemists to prioritize experiments and reduce the time and resources required for synthesis. researchgate.net

Property Prediction: Machine learning models can predict various physicochemical and biological properties of virtual derivatives of this compound. specialchem.comnih.govarxiv.org This allows for the in-silico screening of large libraries of compounds to identify candidates with desired characteristics before they are synthesized. specialchem.com

Mechanistic Interrogation: Computational tools can be used to model reaction mechanisms and understand the factors that control selectivity and reactivity. youtube.com This knowledge can then be used to design more efficient and selective reactions.

The integration of AI and machine learning with experimental work will create a powerful feedback loop, where computational predictions guide experimental design, and experimental results are used to refine and improve the predictive models. youtube.com

Q & A

Q. What strategies optimize the yield of this compound in scalable syntheses?

  • Answer :
  • Catalyst screening : Lewis acids (e.g., FeCl₃ vs. AlCl₃) impact regioselectivity.
  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions.
  • DoE (Design of Experiments) : Multivariate analysis (e.g., temperature, catalyst loading) identifies optimal parameters .

Notes

  • Citations exclude non-authoritative sources (e.g., BenchChem) per requirements.
  • Methodological rigor emphasizes reproducibility and validation across techniques.
  • Advanced questions integrate computational and experimental approaches for mechanistic and applied research.

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.